7‑Nitro Substitution Drives a Selectivity Switch Toward α‑Chymotrypsin Over HIV‑Protease and Caspase‑3
The 7‑nitro‑isocoumarin derivative (compound 4d) exhibits a distinct protease inhibition profile compared to its 7‑amino counterpart. In side‑by‑side profiling across representative protease classes, 7‑nitro‑isocoumarins (including 4d) were potent inhibitors of α‑chymotrypsin but displayed negligible activity against HIV‑protease and cysteine protease (caspase‑3). In contrast, 7‑amino‑isocoumarins (e.g., JLK6) were weak or inactive on α‑chymotrypsin, trypsin, caspase‑3, and HIV‑protease, while gaining the ability to inhibit γ‑secretase‑mediated Aβ production [REFS‑1].
| Evidence Dimension | Protease inhibition potency (qualitative) |
|---|---|
| Target Compound Data | Potent α‑chymotrypsin inhibitor; slightly active or inactive on HIV‑protease and caspase‑3 |
| Comparator Or Baseline | 7‑Amino‑4‑chloro‑3‑methoxyisocoumarin (JLK6): weak/inactive on α‑chymotrypsin, trypsin, caspase‑3, HIV‑protease; inhibits γ‑secretase |
| Quantified Difference | Complete reversal of primary target selectivity (from α‑chymotrypsin to γ‑secretase) upon 7‑amino substitution |
| Conditions | In vitro protease inhibition assays (Bihel et al. 2003) |
Why This Matters
For researchers requiring selective α‑chymotrypsin inhibition without off‑target engagement of HIV‑protease or caspase‑3, the 7‑nitro compound provides a clean tool; using a 7‑amino analog would confound results by introducing γ‑secretase activity.
- [1] Bihel F, et al. Synthesis of new 3‑alkoxy‑7‑amino‑4‑chloro‑isocoumarin derivatives as new β‑amyloid peptide production inhibitors and their activities on various classes of protease. Bioorg Med Chem. 2003;11(14):3141‑3152. View Source
